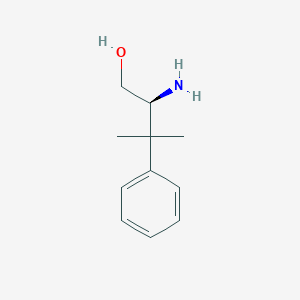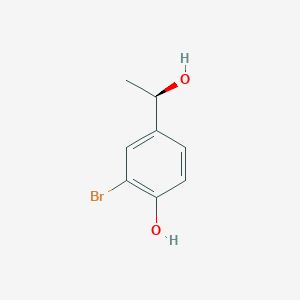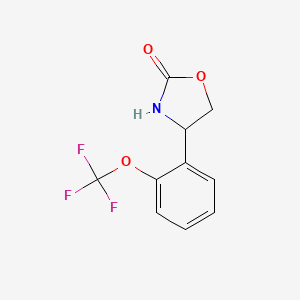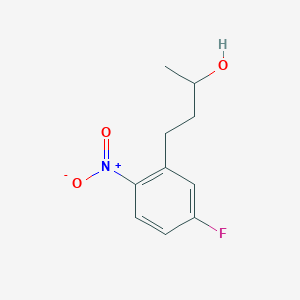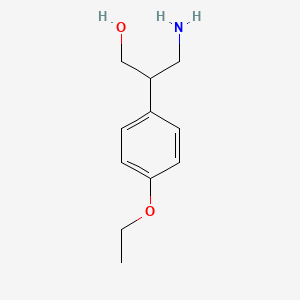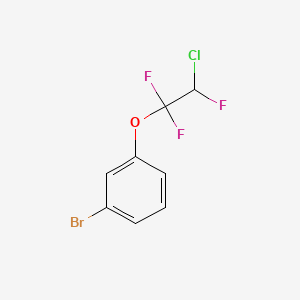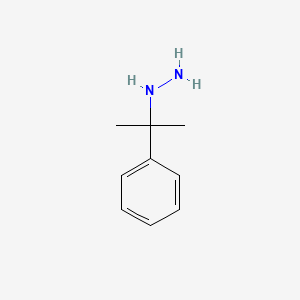
(2-Phenylpropan-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylpropan-2-yl)hydrazine: is an organic compound with the molecular formula C₉H₁₄N₂ It is a hydrazine derivative where the hydrazine group is attached to a phenylpropan-2-yl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Phenylpropan-2-yl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylacetone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
- Phenylacetone is mixed with hydrazine hydrate.
- The mixture is heated under reflux conditions.
- The product, this compound, is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Phenylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of phenylpropan-2-amine.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(2-Phenylpropan-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (2-Phenylpropan-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazone derivatives with carbonyl-containing compounds, which can then undergo further chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Phenylacetone: A precursor in the synthesis of (2-Phenylpropan-2-yl)hydrazine.
2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a hydrazine group.
Comparison:
Phenylacetone: Unlike this compound, phenylacetone is primarily used as a precursor in the synthesis of various compounds, including amphetamines.
2-Phenyl-2-propanol: This compound is used in organic synthesis and as an intermediate in the production of agrochemicals and pharmaceuticals. It differs from this compound in its functional group and reactivity.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-phenylpropan-2-ylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7,11H,10H2,1-2H3 |
InChI Key |
LNLOTGYMEDGQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
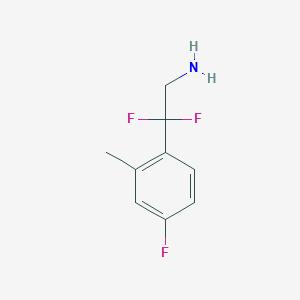

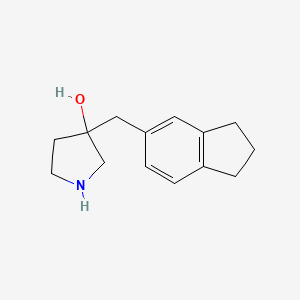
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)

